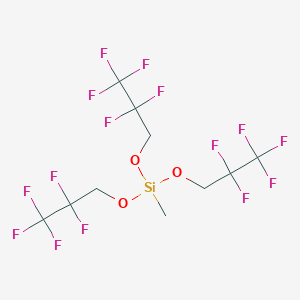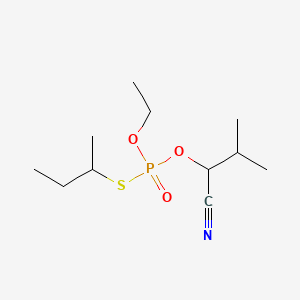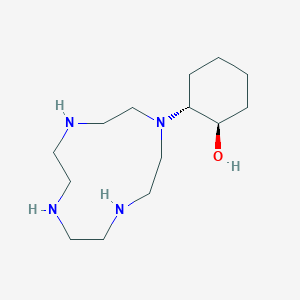![molecular formula C11H19O4P B14268095 Phosphonic acid, [(3-oxo-1-cyclohexen-1-yl)methyl]-, diethyl ester CAS No. 134891-99-9](/img/structure/B14268095.png)
Phosphonic acid, [(3-oxo-1-cyclohexen-1-yl)methyl]-, diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonic acid, [(3-oxo-1-cyclohexen-1-yl)methyl]-, diethyl ester is an organic compound with the molecular formula C11H19O4P. This compound is a derivative of phosphonic acid and is characterized by the presence of a cyclohexenone ring attached to a phosphonate ester group. It is commonly used in various chemical reactions and has applications in scientific research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [(3-oxo-1-cyclohexen-1-yl)methyl]-, diethyl ester typically involves the reaction of diethyl phosphite with a suitable cyclohexenone derivative. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include diethyl phosphite and cyclohexenone derivatives .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Phosphonic acid, [(3-oxo-1-cyclohexen-1-yl)methyl]-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the compound into different phosphonate esters.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce various phosphonate esters .
Aplicaciones Científicas De Investigación
Phosphonic acid, [(3-oxo-1-cyclohexen-1-yl)methyl]-, diethyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphonate compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is used in the production of various chemicals and materials, including stabilizers for polymers.
Mecanismo De Acción
The mechanism of action of phosphonic acid, [(3-oxo-1-cyclohexen-1-yl)methyl]-, diethyl ester involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific enzymes or receptors and modulating their activity. This interaction can lead to various biochemical effects, depending on the target and the context of the reaction .
Comparación Con Compuestos Similares
Similar Compounds
Methylphosphonic acid: A simpler derivative of phosphonic acid with a methyl group.
Ethylphosphonic acid: Another derivative with an ethyl group.
Cyclohexylphosphonic acid: A compound with a cyclohexyl group attached to the phosphonic acid.
Uniqueness
Phosphonic acid, [(3-oxo-1-cyclohexen-1-yl)methyl]-, diethyl ester is unique due to the presence of the cyclohexenone ring, which imparts specific chemical properties and reactivity. This structural feature distinguishes it from other phosphonic acid derivatives and contributes to its versatility in various applications .
Propiedades
Número CAS |
134891-99-9 |
|---|---|
Fórmula molecular |
C11H19O4P |
Peso molecular |
246.24 g/mol |
Nombre IUPAC |
3-(diethoxyphosphorylmethyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C11H19O4P/c1-3-14-16(13,15-4-2)9-10-6-5-7-11(12)8-10/h8H,3-7,9H2,1-2H3 |
Clave InChI |
JTHDOWLUEUXYNO-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(CC1=CC(=O)CCC1)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



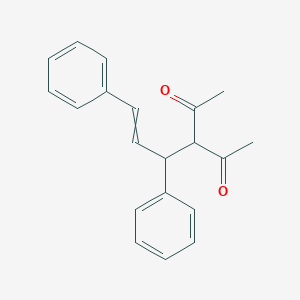

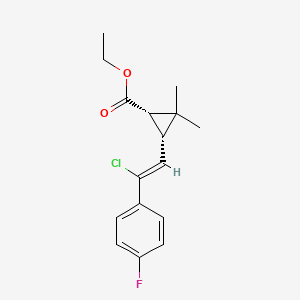
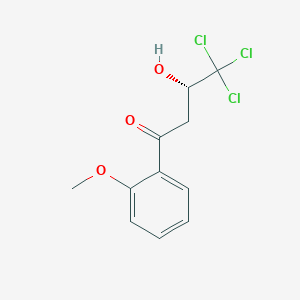

![Diethyl [1,3-bis(trimethylsilyl)prop-2-en-1-yl]phosphonate](/img/structure/B14268052.png)

